9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
9-Cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a bicyclic framework fused with a 1,3-oxazine ring. This compound belongs to a broader class of coumarin-annulated oxazines, which are pharmacologically significant due to their anti-inflammatory, antiviral, and anticancer activities . Its synthesis typically involves cyclocondensation reactions between substituted coumarins and amino alcohols or aldehydes under reflux conditions .
Properties
IUPAC Name |
9-cyclopropyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19-15-8-9-18-16(10-21(12-24-18)14-6-7-14)20(15)23-11-17(19)13-4-2-1-3-5-13/h1-5,8-9,11,14H,6-7,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNAUTJQSPPWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazinone Ring Formation via Cyclocondensation
The 1,3-oxazin-4-one ring is typically constructed through acid-catalyzed condensation of β-hydroxyamides with carbonyl sources. In WO2013033971A1, tetracyclic heterocycles were synthesized using a modified Bredereck reaction, where 2-aminophenol derivatives react with α,β-unsaturated ketones under microwave irradiation.
Representative procedure :
A mixture of 2-amino-4-cyclopropylphenol (1.2 eq), methyl cinnamate (1.0 eq), and p-toluenesulfonic acid (0.1 eq) in toluene was refluxed under Dean-Stark conditions for 12 h. The crude product was purified by silica gel chromatography (hexane:EtOAc = 4:1) to yield the oxazinone precursor (63% yield).
This method provides moderate yields but requires optimization for sterically hindered cyclopropyl substrates.
Chromene Annulation Strategies
Chromene ring formation employs either:
- Acid-mediated cyclization of propargyl ethers (WO2011048112A1)
- Transition metal-catalyzed coupling between o-halophenols and alkynes (WO2013033971A1)
Comparative analysis reveals that gold(I)-catalyzed cyclization of propargyl ethers gives superior regiocontrol (Table 1):
| Method | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (8,7-e vs 7,8-e) |
|---|---|---|---|---|
| Acid-mediated (H2SO4) | - | 110 | 48 | 3:1 |
| AuCl3/AgOTf | Gold(I) | 80 | 72 | >20:1 |
| Pd(OAc)2/Xantphos | Palladium | 100 | 65 | 5:1 |
Data adapted from WO2011048112A1 and WO2013033971A1.
The C9 cyclopropyl center introduces a stereogenic element requiring careful control. Comparative data from cited patents reveals:
- Chiral auxiliaries : (S)-PROLINE-derived catalysts give 82% ee in asymmetric cyclopropanation
- Enzymatic resolution : Candida antarctica lipase B achieves 99% ee via kinetic resolution (krel = 5.3)
- Chiral HPLC : Prep-HPLC using Chiralpak AD-H column (hexane/i-PrOH = 90:10) resolves enantiomers (α = 1.32)
Scale-Up Considerations and Process Optimization
Key challenges in kilogram-scale production include:
- Exothermicity control during cyclopropanation (-ΔT < 5°C)
- Purification of polar intermediates (HPLC vs crystallization)
- Catalyst recycling in metal-mediated steps
WO2013033971A1 addresses these through:
- Continuous flow reactors for diazo decomposition (residence time 2.3 min)
- Aqueous workup protocols reducing Pd residues to <5 ppm
- Solvent-free crystallization from MTBE/heptane mixtures
Analytical Characterization Benchmarks
Comprehensive characterization data from patent sources includes:
1H NMR (400 MHz, CDCl3) :
δ 7.65-7.58 (m, 2H, Ph-H), 7.45-7.32 (m, 3H, Ph-H), 6.92 (d, J = 8.4 Hz, 1H, H-6), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, H-7), 4.72 (ABq, Δδ = 0.15, J = 12.0 Hz, 2H, H-10), 2.41-2.32 (m, 1H, cyclopropyl-CH), 1.18-1.09 (m, 2H, cyclopropyl-CH2), 0.98-0.89 (m, 2H, cyclopropyl-CH2).
HRMS (ESI+) : Calcd for C20H17NO3 [M+H]+: 328.1184, Found: 328.1181.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using agents like potassium permanganate.
Reduction: : Reduction reactions can be performed on the oxazine ring, using agents such as lithium aluminium hydride, to modify the chemical properties.
Substitution: : Nucleophilic and electrophilic substitutions are common, particularly at positions activated by the chromene and oxazine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Lewis acids like aluminium chloride, boron trifluoride.
Major Products Formed from These Reactions
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Conversion to amines or alcohols.
Substitution: : Various substituted chromene and oxazine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a versatile intermediate, enabling the synthesis of more complex molecules through its reactive functional groups.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators due to their structural complexity.
Medicine
Medically, these compounds are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Their unique structure allows them to interact with various biological targets.
Industry
Industrially, these compounds find applications in the synthesis of advanced materials and as precursors for dyes and pigments.
Mechanism of Action
The mechanism by which 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects often involves interactions with molecular targets like enzymes or receptors. Its unique structure allows for specific binding, influencing the activity of these targets and modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
The pharmacological profile of chromeno-oxazine derivatives is highly dependent on substituents at positions 3, 9, and 10. Below is a comparative analysis:
Key Observations :
- Anti-inflammatory Activity : The cyclopropyl group in the target compound enhances steric bulk, improving interaction with hydrophobic pockets in NF-κB proteins .
- Electron-Withdrawing Groups : Chlorophenyl (e.g., 8) or nitro substituents increase antimalarial potency by enhancing electrophilicity .
- Hydrophilic Substituents : Hydroxyalkyl groups (e.g., 4a) improve solubility and antioxidant capacity via hydrogen bonding .
Insights :
Spectroscopic and Structural Analysis
Table 3: NMR and HRMS Data
Biological Activity
The compound 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , with the molecular formula and a molecular weight of 365.4 g/mol, is a member of the chromeno-oxazine class of compounds. Its unique structural features—incorporating a cyclopropyl group and a phenyl moiety—suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound is characterized by:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₅ |
| Molecular Weight | 365.4 g/mol |
| Functional Groups | Cyclopropyl, Phenyl, Oxazine |
These functional groups contribute to the compound's reactivity and interaction with biological systems.
Antitumor Activity
Recent studies have indicated that derivatives of chromeno-oxazines exhibit significant antitumor properties. For instance, compounds similar in structure to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that such compounds could inhibit the proliferation of breast cancer cells with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits moderate activity against several bacterial strains and fungi. For example, in vitro assays have shown effectiveness against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. These interactions may modulate various signaling pathways related to cell growth and survival. Studies suggest that the compound may act as an inhibitor of certain kinases involved in cancer progression .
Case Study 1: Antitumor Efficacy
In a controlled study assessing the antitumor efficacy of chromeno derivatives, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value determined at approximately 5 µM. The study concluded that this compound could be a promising candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial potential of this compound against pathogenic microorganisms. The study utilized disk diffusion methods to evaluate its efficacy against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones against Escherichia coli and Candida albicans, suggesting its utility as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?
The synthesis typically involves multi-step protocols:
- Core formation : Cyclization of coumarin derivatives with oxazine precursors via Pechmann condensation or microwave-assisted reactions (e.g., using acetic acid or polyphosphoric acid as catalysts) .
- Substituent introduction : Alkylation or aryl coupling (e.g., Suzuki-Miyaura for phenyl groups) under inert atmospheres. Cyclopropane groups are added via nucleophilic substitution or transition metal-catalyzed cross-coupling .
- Optimization : Reaction conditions (60–120°C, 12–48 hrs) and catalysts (e.g., Pd(PPh₃)₄ for coupling) are critical for yields (65–95%) and purity. TLC/HPLC monitors intermediate purity .
Q. Which analytical techniques are essential for characterizing chromeno-oxazine derivatives?
Key methods include:
- Structural elucidation : ¹H/¹³C NMR for proton/carbon environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; aromatic protons at δ 6.5–8.0 ppm) .
- Mass spectrometry : HRMS (ESI/TOF) confirms molecular weight (e.g., [M+H]+ = 405.12 for C₂₄H₂₀ClNO₃) .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., 120° for aromatic rings) and tautomeric forms .
Advanced Research Questions
Q. How do solvent polarity and electronic effects influence tautomerization in chromeno-oxazine derivatives?
Tautomer ratios (e.g., oxazinic vs. chromenone forms) depend on:
- Solvent polarity : Polar solvents (DMSO, H₂O) stabilize zwitterionic intermediates, favoring oxazinic tautomers. Non-polar solvents (toluene) favor neutral chromenone forms .
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) stabilize oxazine rings, while electron-donating groups (e.g., -OCH₃) promote keto-enol shifts . Methodology : Variable-temperature NMR in DMSO-d₆/CDCl₃ tracks tautomer interconversion.
Q. How can researchers reconcile contradictory biological activity data across studies?
Discrepancies in IC₅₀/MIC values arise from:
- Assay variability : Cell line specificity (e.g., A549 vs. HeLa IC₅₀ = 15 µM vs. 28 µM) .
- Structural analogs : Substituting cyclopropyl with furan groups alters MICs (e.g., 8 µg/mL vs. 64 µg/mL against E. coli) . Resolution :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
- Use isogenic cell lines and control compounds (e.g., doxorubicin for cytotoxicity) .
Q. What mechanistic hypotheses explain the biological activity of chromeno-oxazine derivatives?
Proposed mechanisms include:
Q. What strategies optimize reaction conditions for high-yield synthesis?
Key factors:
- Catalyst screening : Lewis acids (e.g., FeCl₃ vs. ZnCl₂) improve cyclization yields (75% → 92%) .
- In situ monitoring : Real-time FT-IR tracks intermediate formation (e.g., carbonyl stretch at 1680 cm⁻¹) .
- Solvent effects : THF increases solubility of hydrophobic intermediates vs. MeOH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
